

# Technical Guide: Synthesis of 2-(4-Methoxyphenoxy)-propylamine, HCl

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)-propylamine, HCl

CAS No.: 1352305-22-6

Cat. No.: B2902091

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## Executive Summary & Molecule Profile

Target Molecule: 2-(4-Methoxyphenoxy)propylamine Hydrochloride CAS (Free Base): 93750-30-2 CAS (HCl Salt): 1352305-22-6 IUPAC Name: 2-(4-methoxyphenoxy)propan-1-amine hydrochloride Molecular Formula:

Molecular Weight: 217.69 g/mol (HCl salt)[1]

Scientific Significance: 2-(4-Methoxyphenoxy)propylamine is a structural isomer of the anti-arrhythmic drug Mexiletine.[1] While Mexiletine is a 1-aryloxy-2-aminopropane (amine at the secondary carbon), the target molecule is a 2-aryloxy-1-aminopropane (amine at the primary carbon).[1] This "reverse" connectivity alters the steric environment around the basic nitrogen, potentially modifying binding affinity for sodium channels or monoamine transporters.[1]

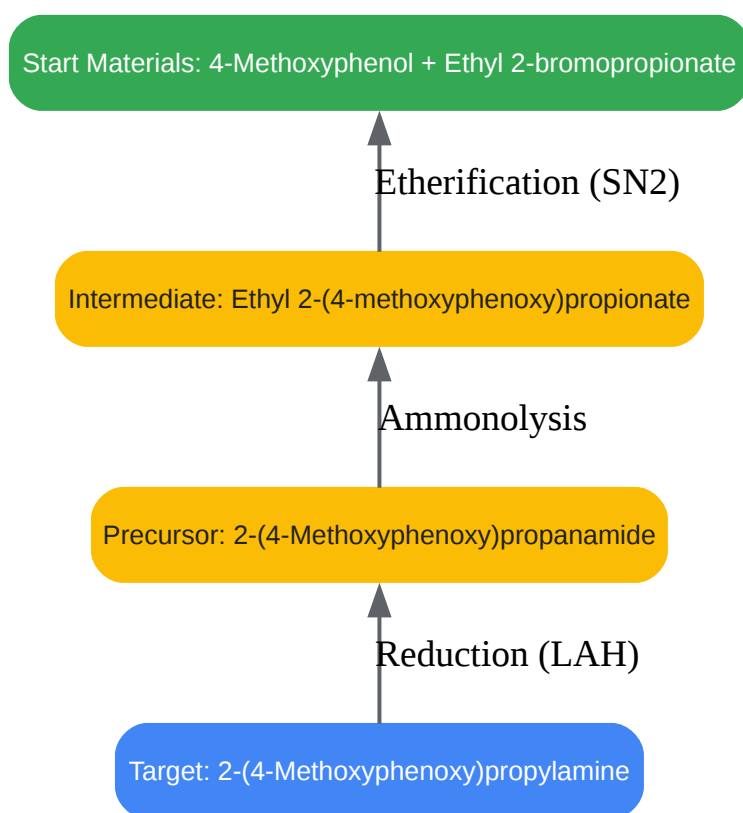
This guide details a robust, scalable synthesis route prioritizing regiochemical fidelity. Unlike the ring-opening of epoxides, which can yield mixtures of regioisomers, the Propionic Acid-Amide Reduction Pathway is selected here for its absolute control over the carbon skeleton connectivity.[1]

## Retrosynthetic Analysis

To guarantee the specific 2-phenoxy/1-amino connectivity, we disconnect the molecule at the Carbon-Nitrogen bond via amide reduction.[1] This traces back to a 2-phenoxypropionic acid derivative, constructed from the chiral pool (lactate derivatives) or racemic 2-halopropionates. [1]

## Strategic Pathway

- C-O Bond Formation: displacement of a 2-halopropionate by 4-methoxyphenol.[1]
- Amidation: Conversion of the ester to a primary amide.[1]
- Reductive Transformation: Reduction of the carbonyl to a methylene group ( ) to yield the primary amine.[1]
- Salt Formation: Stabilization as the hydrochloride salt.[1]



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Figure 1: Retrosynthetic logic ensuring regiocontrol.[1]

## Detailed Experimental Protocol

### Step 1: Etherification (Synthesis of Ethyl 2-(4-methoxyphenoxy)propionate)

This step establishes the core skeleton.[1] The use of potassium carbonate in a polar aprotic solvent ensures efficient alkylation of the phenol oxygen.[1]

Reagents & Materials:

Reagent	Equiv.	Role
<b>4-Methoxyphenol (MEHQ)</b>	<b>1.0</b>	<b>Nucleophile</b>
Ethyl 2-bromopropionate	1.1	Electrophile

| Potassium Carbonate (

) | 1.5 | Base | | Acetone or DMF | Solvent | Medium |[1]

Protocol:

- Setup: Charge a 3-neck round-bottom flask with 4-methoxyphenol (1.0 eq) and anhydrous acetone (10 vol).
- Activation: Add anhydrous (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
- Addition: Add Ethyl 2-bromopropionate (1.1 eq) dropwise via an addition funnel. Note: The reaction is exothermic; control addition rate to maintain gentle reflux if using acetone.[1]
- Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.[1]

- Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.[1] Dry over

and concentrate to yield the crude ester (typically a pale yellow oil).[1]

## Step 2: Amidation (Synthesis of 2-(4-methoxyphenoxy)propanamide)

Direct ammonolysis is preferred over hydrolysis/acid-chloride formation to minimize steps and improve yield.[1]

Protocol:

- Dissolution: Dissolve the crude ester from Step 1 in Methanol (5 vol).
- Ammonolysis: Add 7N Ammonia in Methanol (excess, ~10 eq) or bubble anhydrous ammonia gas into the solution at 0°C until saturation.
- Reaction: Seal the vessel and stir at room temperature for 18–24 hours.
- Isolation: Concentrate the reaction mixture to dryness. The amide often precipitates as a white or off-white solid.[1]
- Purification: Triturate with cold diethyl ether or hexane to remove impurities.[1] Filter and dry. [1][2]

## Step 3: Reduction & Salt Formation (Synthesis of Target HCl Salt)

Critical Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water. Perform this step under strict inert atmosphere (

or Ar).

Reagents:

Reagent	Equiv.	Role
2-(4-methoxyphenoxy)propanamide	1.0	Substrate

|

(LAH) | 3.0 | Reducing Agent | | THF (Anhydrous) | Solvent | Medium | | HCl (4M in Dioxane) | Excess | Salt Formation |[1]

Protocol:

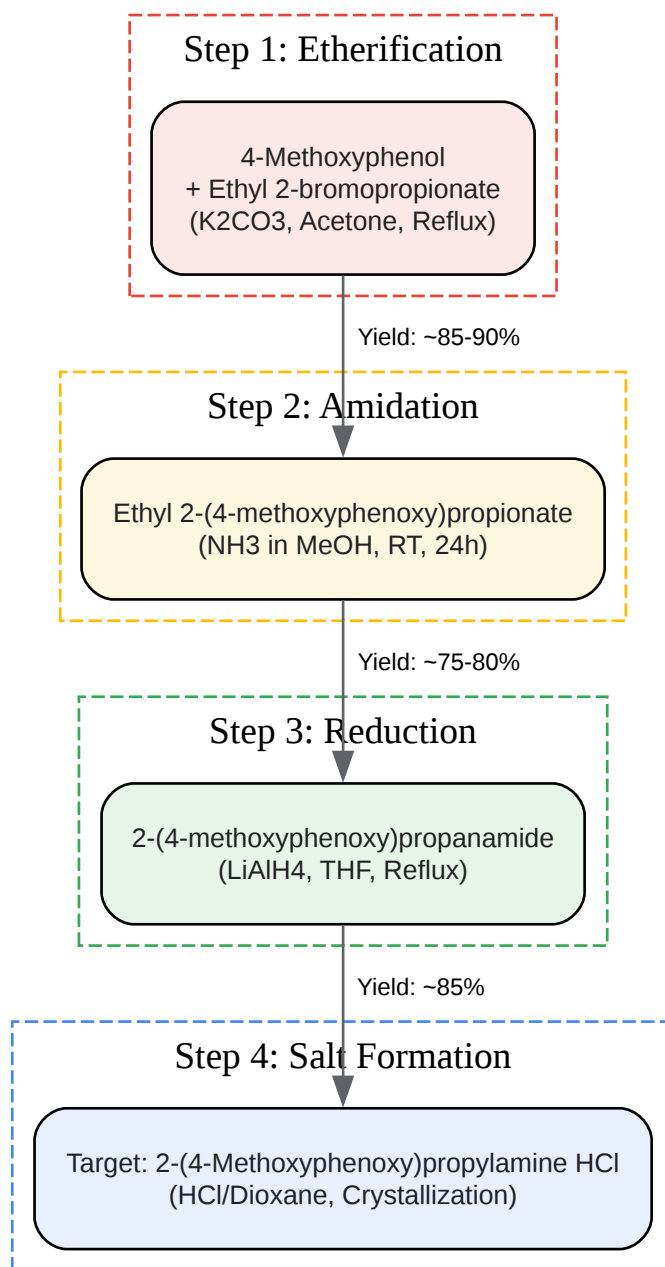
- Preparation: Suspend

(3.0 eq) in anhydrous THF under nitrogen in a dry 3-neck flask. Cool to 0°C.[1][2]

- Addition: Dissolve the amide (1.0 eq) in anhydrous THF and add dropwise to the LAH suspension. The reaction will bubble (hydrogen evolution).[1]
- Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours to ensure complete reduction of the carbonyl.
- Quench (Fieser Method): Cool to 0°C. Carefully add water ( mL per g LAH), then 15% NaOH ( mL), then water ( mL). Stir until a granular white precipitate forms.
- Filtration: Filter through a celite pad. Wash the pad with THF.[1]
- Salt Formation: Concentrate the filtrate to obtain the free amine oil.[1] Dissolve in a minimal amount of dry Ethanol or Diethyl Ether. Cool to 0°C and add 4M HCl in Dioxane dropwise until pH < 3.

- Crystallization: The hydrochloride salt will precipitate.[1] Filter, wash with cold ether, and dry under vacuum.[1]

## Workflow Visualization



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Figure 2: Step-by-step reaction workflow with expected yields.

## Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical markers should be confirmed:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 8.20 (br s, 3H, [\[1\]](#))
  - 6.80–6.90 (m, 4H, Aromatic).[\[1\]](#)
  - 4.45 (m, 1H, -O).[\[1\]](#)
  - 3.70 (s, 3H, [\[1\]](#))
  - 2.90–3.10 (m, 2H, -N).[\[1\]](#)
  - 1.25 (d, 3H, -CH).[\[1\]](#)
- HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[\[1\]](#)
- Mass Spectrometry (ESI+): m/z 182.1  
(Free base).

## Expert Insights & Troubleshooting

- Regioselectivity Check: If the melting point or NMR does not match, check for the "Mexiletine isomer" (1-phenoxy-2-aminopropane).[\[1\]](#) This usually occurs if the epoxide route is attempted without regiospecific catalysts.[\[1\]](#) The amide route described above prevents this rearrangement.[\[1\]](#)

- Water Content: The reduction step is highly sensitive to moisture.[1] Ensure the amide intermediate is thoroughly dried before adding to the LAH slurry.[1]
- Chirality: To synthesize the (S)- or (R)-enantiomer, substitute Ethyl 2-bromopropionate with Ethyl (R)-2-((methylsulfonyl)oxy)propionate (derived from chiral lactate).[1] The reaction will proceed with inversion of configuration.[1]

## References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199614, 2-(4-methoxyphenoxy)propan-1-amine. Retrieved from [\[Link\]](#)[1]
- Google Patents. (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.[1] Retrieved from
- Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for amide reduction protocols).

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## Sources

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